7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione
Brand Name: Vulcanchem
CAS No.: 195738-31-9
VCID: VC0170749
InChI: InChI=1S/C6H5N3OS2/c10-2-1-3(11)7-5-4(2)8-6(12)9-5/h1H,(H4,7,8,9,10,11,12)
SMILES: C1=C(NC2=C(C1=O)NC(=S)N2)S
Molecular Formula: C6H5N3OS2
Molecular Weight: 199.246

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione

CAS No.: 195738-31-9

Cat. No.: VC0170749

Molecular Formula: C6H5N3OS2

Molecular Weight: 199.246

* For research use only. Not for human or veterinary use.

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione - 195738-31-9

Specification

CAS No. 195738-31-9
Molecular Formula C6H5N3OS2
Molecular Weight 199.246
IUPAC Name 5-sulfanyl-2-sulfanylidene-3,4-dihydro-1H-imidazo[4,5-b]pyridin-7-one
Standard InChI InChI=1S/C6H5N3OS2/c10-2-1-3(11)7-5-4(2)8-6(12)9-5/h1H,(H4,7,8,9,10,11,12)
Standard InChI Key LJLQHJGURNLGNR-UHFFFAOYSA-N
SMILES C1=C(NC2=C(C1=O)NC(=S)N2)S

Introduction

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is a heterocyclic compound featuring a fused imidazole and pyridine ring system with hydroxy and dithione functional groups. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural similarity to purines, which are key components of nucleic acids .

Synthesis Methods

The synthesis of 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization.

Industrial Production

Industrial production may involve optimized versions of the aforementioned synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Biological Activities and Mechanisms

The mechanism of action of 7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Suppliers and Availability

7-Hydroxy-1H-imidazo[4,5-b]pyridine-2,5(3H,4H)-dithione is available from various chemical suppliers, including ChemBK and Echemi .

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